molecular formula C7H9NO2 B13886632 2-[(E)-2-Ethoxyvinyl]oxazole

2-[(E)-2-Ethoxyvinyl]oxazole

Cat. No.: B13886632
M. Wt: 139.15 g/mol
InChI Key: YIRCJLJWGIBXEA-HWKANZROSA-N
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Description

2-[(E)-2-Ethoxyvinyl]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-Ethoxyvinyl]oxazole can be achieved through several methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses aldehydes and TosMIC (tosylmethyl isocyanide), is also employed for the synthesis of oxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and optimized reaction conditions are often used to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-Ethoxyvinyl]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium for metallation, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to open-chain isocyanides, while substitution reactions can yield various functionalized oxazole derivatives .

Scientific Research Applications

The search results do not contain information about the applications of the specific compound "2-[(E)-2-Ethoxyvinyl]oxazole." However, the search results do provide information on the biological activities and applications of various oxazole derivatives in general .

Antimicrobial Applications
Oxazole derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains .

  • Growth Inhibition Several synthesized oxazole derivatives have demonstrated bacterial growth inhibition against S. aureus, E. coli, P. vulgaris, and K. pneumonia. For instance, compound 13c showed a 23 mm inhibition diameter against S. aureus, while compound 14b exhibited a 25 mm inhibition diameter .
  • Comparison with Standard Drugs Some oxazole derivatives have comparable or appreciable activity compared to standard drugs like amoxicillin, chloramphenicol, and nystatin . For example, compounds 15 and 16 showed significant antibacterial activity compared to amoxicillin .
  • MIC Values Certain oxazole derivatives have shown minimum inhibitory concentration (MIC) values against various bacteria, including E. coli, S. aureus, and Bacillus subtilis. Compound 29 displayed MIC values of 250 µg/ml against E. coli and 31.25 µg/ml against S. aureus .
  • Specific Compounds Compound 30 exhibited potent antibacterial activity, while compound 32 also showed potent antibacterial activity. Compound 31 exhibited moderate antifungal activity, and compound 33 demonstrated the most potent antifungal activity .
  • Antibiofilm Activity Some 1,3-oxazole-based compounds have shown promising antimicrobial and antibiofilm activities .

Anti-Inflammatory and Immunomodulatory Applications

Isoxazole derivatives have demonstrated potential in regulating immune functions .

  • Anti-inflammatory Activity Certain isoxazole derivatives, such as 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide, exhibit anti-inflammatory activity .
  • Suppression of Inflammatory Responses VGX-1027, an isoxazole derivative, has shown the ability to suppress carrageenan-induced pleurisy, LPS-induced lethality, and type II-collagen-induced arthritis . It works by suppressing TNF α, IL-1β, MIF, and inhibiting NFκB and p38, as well as upregulating ERK signaling .
  • Protection Against Colitis N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-5-(biphen-4-yl)-isoxazole-3-carboxamide protects against experimental colitis through the inhibition of FAAH (fatty acid amide hydrolase) .

Other potential applications

  • Cosmetics Experimental design techniques can optimize the formulation development process for cosmetics . Oil extracts can be used in skincare for antiseptic, skin-soothing, and anti-inflammatory properties .
  • Factor Xa Inhibitors Novel guanidine mimics can act as inhibitors of trypsin-like serine protease enzymes, especially factor Xa .

Mechanism of Action

The mechanism of action of 2-[(E)-2-Ethoxyvinyl]oxazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The specific pathways involved vary based on the application and target system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(E)-2-Ethoxyvinyl]oxazole include other oxazole derivatives such as:

Uniqueness

What sets this compound apart from other oxazole derivatives is its unique ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-[(E)-2-ethoxyethenyl]-1,3-oxazole

InChI

InChI=1S/C7H9NO2/c1-2-9-5-3-7-8-4-6-10-7/h3-6H,2H2,1H3/b5-3+

InChI Key

YIRCJLJWGIBXEA-HWKANZROSA-N

Isomeric SMILES

CCO/C=C/C1=NC=CO1

Canonical SMILES

CCOC=CC1=NC=CO1

Origin of Product

United States

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